9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene
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Overview
Description
9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene is an organic compound that belongs to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene typically involves multi-step organic reactions. One common method includes the alkylation of a phenanthrene derivative followed by hydroxymethylation and methoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Methoxy groups can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity to enzymes and receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 9-(Hydroxymethyl)phenanthrene
- 2,3,6-Trimethoxyphenanthrene
- 9-Methoxyphenanthrene
Uniqueness
9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene is unique due to the presence of both hydroxymethyl and multiple methoxy groups. This combination enhances its solubility and reactivity, making it a versatile compound for various applications. Compared to similar compounds, it exhibits distinct biological activities and chemical properties, which are valuable in scientific research and industrial applications.
Properties
IUPAC Name |
(2,3,6-trimethoxyphenanthren-9-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-13-4-5-14-12(10-19)6-11-7-17(21-2)18(22-3)9-15(11)16(14)8-13/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEVXOPQWYSOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)CO)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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